![molecular formula C17H17F3N4O3S B2568447 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1798032-95-7](/img/structure/B2568447.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17F3N4O3S and its molecular weight is 414.4. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Phosphodiesterase Inhibition : A study on the synthesis and cyclic GMP phosphodiesterase inhibitory activity of a series of 6-phenylpyrazolo[3,4-d]pyrimidones highlighted specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds, through enzymatic and cellular activity evaluation, demonstrated potential oral antihypertensive activity, with some showing outstanding in vivo activities and good metabolic stabilities (Dumaitre & Dodic, 1996).
Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones were synthesized, leading to the development of substituted pyridine derivatives and bipyrazoles, among others, with some showing comparable inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) to 5-fluorouracil, a standard in cancer treatment. These compounds were also evaluated for antimicrobial activity, showing promise in this field as well (Riyadh, 2011).
Cognitive Impairment Treatment : Research into 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors identified a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This compound exhibited picomolar inhibitory potency for PDE1 and showed excellent selectivity against other PDE families, demonstrating efficacy in vivo (Li et al., 2016).
Anticancer Properties : A study synthesized new series of 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and evaluated their cytotoxic activity against cancer cell lines. Some compounds showed high growth inhibitory activity, with notable antitumor activity and induced cancer cell apoptosis via caspase-3 dependent pathways (Fares et al., 2014).
Chemical Synthesis and Applications
Heterocyclic Synthesis : Studies have explored the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety, showcasing the versatility of these compounds in generating a wide array of heterocyclic compounds (Farag et al., 2011).
Antimicrobial Agents : Research into novel pyrazolo[3,4-d]pyrimidine-based inhibitors of Staphlococcus aureus DNA polymerase III highlighted the potential of these compounds as antimicrobial agents. Structural modifications enhanced both antipolymerase and antimicrobial activities, offering a novel class of antimicrobials against Gram-positive bacteria (Ali et al., 2003).
Propriétés
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c1-12-9-16-21-10-13(11-24(16)23-12)3-2-8-22-28(25,26)15-6-4-14(5-7-15)27-17(18,19)20/h4-7,9-11,22H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOPEKWZLGRPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

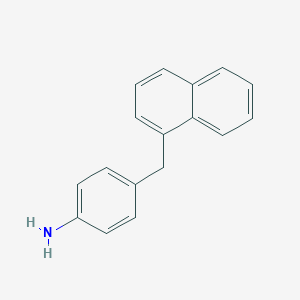

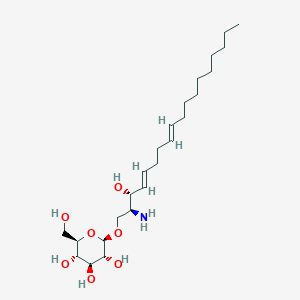
![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2568372.png)

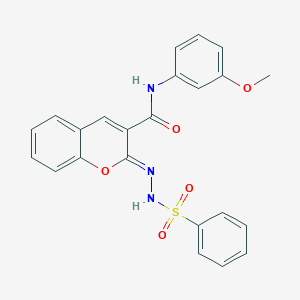
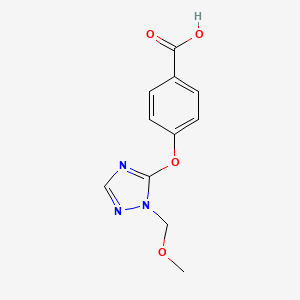
![4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2568377.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2568379.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2568382.png)
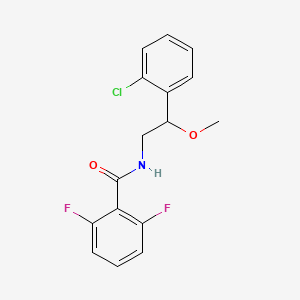
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2568384.png)
![4-tert-butyl-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568387.png)